(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound characterized by the presence of a furan ring, a tetrahydrofuran ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as 2,5-dihydroxy-2,5-dimethylhexane-3,4-dione, under acidic conditions.
Synthesis of the tetrahydrofuran ring: This involves the reduction of a furan derivative using a reducing agent like sodium borohydride.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or by the cyclization of a suitable precursor.
Coupling reactions: The final step involves coupling the furan, tetrahydrofuran, and piperidine rings through a series of reactions, including amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways, leading to modulation of their activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butyramide
- (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propionamide
Uniqueness
(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(2-1-15-5-9-21-12-15)18-11-14-3-7-19(8-4-14)16-6-10-22-13-16/h1-2,5,9,12,14,16H,3-4,6-8,10-11,13H2,(H,18,20)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYHCPBXSUPBKQ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.